N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
Overview
Description
“N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine” is an organic compound that belongs to the class of amines1. It has a molecular formula of C11H14ClN and a molecular weight of 195.69 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine”. However, related compounds such as “5-chloro-2-methoxy-N-(4-(N-(2-methoxyphenyl)sulphamoyl) phenyl)benzamide” have been synthesized and studied2.Molecular Structure Analysis
The molecular structure of “N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine” is composed of a cyclopropane ring attached to a chlorinated methylphenyl group via an amine linkage1.
Chemical Reactions Analysis
Specific chemical reactions involving “N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine” are not available in the literature. However, amines, in general, are known to undergo reactions such as alkylation, acylation, and condensation.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine” are not readily available in the literature.Scientific Research Applications
1. Role in CNS Disorders
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine and related compounds have been studied for their potential use in treating central nervous system (CNS) disorders. These compounds, particularly as LSD1 inhibitors, are being examined for therapeutic applications in conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. LSD1 inhibition affects histone methylation, potentially altering gene expression linked to these disorders (B. Blass, 2016).
2. Synthesis and Molecular Transformations
The synthesis and transformation of molecules structurally similar to N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine have been widely studied. For example, research has been conducted on the preparation of spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate, indicating a methodology for constructing complex molecules with potential bioactive properties (Michael Limbach et al., 2008).
3. Chemical Properties and Reactions
The chemical behavior of cyclopropyl compounds, including those related to N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine, has been a subject of interest. Studies have explored aspects like stereoelectronic and resonance effects on the rate of ring opening of N-cyclopropyl-based probes, shedding light on the fundamental reactivity of these structures (M. Grimm et al., 2020).
4. Application in Drug Synthesis
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine and related structures have been utilized in the synthesis of various pharmacologically active compounds. For instance, their use in creating dopamine agonists and sigma receptor ligands has been explored, highlighting their versatility in drug development (O. Prezzavento et al., 2007).
5. Agricultural Applications
There has also been research into the use of cyclopropanamine derivatives in agriculture, particularly in the development of herbicides. These studies look into the effects of such compounds on crop residue cover, runoff, erosion, and herbicide loss, demonstrating their potential impact on agricultural practices (S. Mickelson et al., 2001).
Safety And Hazards
The safety and hazards associated with “N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine” are not readily available in the literature.
Future Directions
The future directions for the study and application of “N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine” are not readily available in the literature.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKXRYQRIOESMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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